Glycyl-L-arginine

Vue d'ensemble

Description

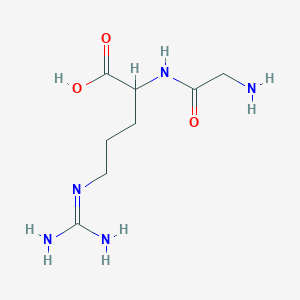

Glycyl-L-arginine is a dipeptide composed of glycine and L-arginine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound is known for its physiological and cell-signaling effects, although it is often a short-lived intermediate on its way to specific amino acid degradation pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glycyl-L-arginine can be synthesized through peptide bond formation between glycine and L-arginine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The carboxyl group of glycine is activated using reagents such as carbodiimides, which then react with the amino group of L-arginine to form the dipeptide bond .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through enzymatic synthesis using proteases or peptidases. These enzymes catalyze the formation of peptide bonds under mild conditions, making the process more environmentally friendly and cost-effective .

Analyse Des Réactions Chimiques

Types of Reactions: Glycyl-L-arginine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of reactive oxygen species, which may further react with the peptide.

Reduction: Reduction reactions can break disulfide bonds within the peptide.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of modified peptides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol.

Substitution: Various chemical reagents depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized peptides, while reduction can result in reduced peptides with free thiol groups .

Applications De Recherche Scientifique

Antimicrobial Properties

Glycyl-L-arginine exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of pathogens like Staphylococcus epidermidis, which is crucial in preventing nosocomial infections. The Minimum Inhibitory Concentration (MIC) for this compound was determined to be effective against several strains, including Candida tropicalis and Proteus mirabilis.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (mM) | Inhibition (%) |

|---|---|---|

| Staphylococcus epidermidis W17 | >2 | 100 |

| Candida tropicalis T26 | >2 | 52 |

| Proteus mirabilis U15 | >2 | 0 |

This table summarizes the antimicrobial efficacy of this compound against selected bacterial strains, demonstrating its potential as a therapeutic agent in combating infections .

Anticancer Potential

The cytotoxic effects of this compound on cancer cell lines have been documented, particularly against HeLa cells. Studies show that increasing concentrations of this dipeptide lead to decreased cell viability, suggesting its potential role in cancer therapy. The mechanisms underlying these effects may involve apoptosis induction and modulation of cell signaling pathways related to tumor growth.

Table 2: Cytotoxic Effects on HeLa Cells

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 2 | 70 |

| 4 | 50 |

This table illustrates the relationship between this compound concentration and the viability of HeLa cells, highlighting its potential as an anticancer agent .

Biofilm Inhibition

This compound has shown promise in inhibiting biofilm formation, which is critical in preventing chronic infections associated with biofilms. The compound's effectiveness was evaluated using Crystal Violet Binding assays, revealing substantial inhibition rates against clinical isolates.

Role in Cell Signaling

As a dipeptide, this compound plays a role in various physiological processes through its influence on cell signaling pathways. The arginine component is known to be a precursor for nitric oxide synthesis, which is vital for vascular health and regulation of blood pressure. This dipeptide may enhance insulin secretion and improve endothelial function, contributing to cardiovascular health .

Clinical Applications

The clinical implications of this compound are vast, especially concerning conditions characterized by impaired blood flow or infection susceptibility. Its applications extend to:

- Wound Healing : Arginine supplementation has been linked to improved wound healing outcomes due to its role in collagen synthesis and immune function .

- Cardiovascular Health : The dipeptide may aid in managing conditions such as hypertension and coronary artery disease by enhancing endothelial function .

Case Studies

- Wound Healing : A systematic review indicated that arginine supplementation significantly improved hydroxyproline content in patients undergoing surgery, suggesting enhanced collagen synthesis and faster wound healing .

- Cardiovascular Disease : Clinical trials have demonstrated that L-arginine supplementation can improve vascular reactivity and reduce blood pressure in hypertensive patients .

Mécanisme D'action

The mechanism of action of Glycyl-L-arginine involves its interaction with specific molecular targets and pathways. It can modulate cell signaling pathways by binding to receptors or enzymes, leading to changes in cellular functions. For example, its antimicrobial effects are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Additionally, its anticancer effects are linked to the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

L-arginine: A naturally occurring amino acid that is a precursor for the biosynthesis of nitric oxide.

Lysyl-Aspartic Acid: Another dipeptide with antimicrobial and anticancer properties.

Uniqueness of Glycyl-L-arginine: this compound is unique due to its specific combination of glycine and L-arginine, which imparts distinct physiological and cell-signaling effects. Its ability to inhibit biofilm formation and exhibit cytotoxic effects on cancer cells sets it apart from other similar compounds .

Activité Biologique

Glycyl-L-arginine (Gly-Arg) is a dipeptide composed of glycine and L-arginine, which has garnered attention in various biological and pharmacological studies due to its potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various physiological processes, and relevant research findings.

This compound exerts its biological effects primarily through the following mechanisms:

- Nitric Oxide Production : L-arginine, a key component of Gly-Arg, is a precursor to nitric oxide (NO), a crucial signaling molecule involved in vasodilation and blood flow regulation. The conversion of L-arginine to NO is facilitated by nitric oxide synthase (NOS), which plays a significant role in cardiovascular health and endothelial function .

- Influence on Hormonal Activity : Studies indicate that L-arginine supplementation can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion and improves glucose tolerance, thereby playing a role in metabolic regulation .

2. Biological Effects

The biological activity of this compound has been explored in various contexts:

2.1 Cardiovascular Health

This compound has been shown to improve endothelial function and reduce oxidative stress, which are critical factors in cardiovascular disease prevention. For instance, studies have demonstrated that L-arginine can lower levels of asymmetric dimethylarginine (ADMA), an inhibitor of NOS, thereby promoting NO availability and enhancing vascular function .

2.2 Wound Healing

Research indicates that L-arginine supplementation positively influences wound healing by enhancing collagen synthesis and improving nitrogen balance. A systematic review revealed significant improvements in hydroxyproline content—a marker for collagen deposition—following arginine supplementation in patients with chronic wounds .

3.1 Case Studies and Clinical Trials

Several studies have documented the effects of this compound and its components:

- Clinical Study on Obesity : A study involving obese individuals showed that L-arginine supplementation significantly decreased insulin resistance markers while improving metabolic parameters such as glucose levels and lipid profiles .

- Peptide Analog Studies : Research has shown that this compound can mimic pheromone activity in marine organisms, influencing larval settlement behaviors. Specific analogs demonstrated enhanced biological activity at low concentrations, indicating potential applications in ecological management .

4. Data Tables

The following table summarizes key findings related to the biological activity of this compound:

5. Conclusion

This compound exhibits significant biological activity through its role as a precursor to nitric oxide and its influence on metabolic processes. Its potential therapeutic applications span cardiovascular health, metabolic regulation, and even ecological interactions. Ongoing research continues to elucidate the full spectrum of its effects, highlighting the importance of this dipeptide in both clinical and environmental contexts.

Propriétés

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4,9H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXVRFDTDUGQEE-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316438 | |

| Record name | Glycyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18635-55-7 | |

| Record name | Glycyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18635-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018635557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYLARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P56Q695EWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.